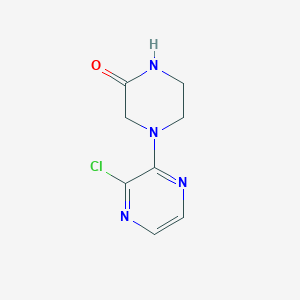

4-(3-Chloropyrazin-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(3-chloropyrazin-2-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O/c9-7-8(12-2-1-11-7)13-4-3-10-6(14)5-13/h1-2H,3-5H2,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCXXKNNHNLTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-Chloropyrazin-2-yl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a piperazine ring substituted with a chloropyrazine moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer pathways, leading to reduced tumor growth.

- Receptor Modulation : It modulates the activity of G-protein coupled receptors (GPCRs), which play a vital role in various physiological responses.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays indicate that the compound induces apoptosis in cancer cells through caspase activation pathways. The following table summarizes the anticancer efficacy against different cell lines:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 (Breast) | 5.0 | High cytotoxicity |

| HCT116 (Colorectal) | 3.2 | Selective inhibition |

| A549 (Lung) | 6.5 | Moderate efficacy |

These results suggest a high level of cytotoxicity against breast cancer cells and selective inhibition in colorectal cancer cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Studies employing the tube dilution technique revealed significant antimicrobial effects comparable to standard drugs like ciprofloxacin and fluconazole. This highlights the compound's versatility in targeting various pathogens .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Modifications to the piperazine ring and chloropyrazine substituent have shown varying effects on potency:

- Substituent Variations : Altering the position or type of substituents on the piperazine ring significantly influences binding affinity and biological efficacy.

- Linker Modifications : The nature of linkers connecting functional groups can affect solubility and overall biological activity.

Case Studies

Several case studies have examined the biological effects of this compound:

- Anticancer Efficacy : A study reported that this compound effectively reduced tumor size in xenograft models, demonstrating its potential for further development as an anticancer therapeutic .

- Antimicrobial Testing : Another investigation highlighted its effectiveness against resistant strains of bacteria, suggesting a role in combating antibiotic resistance .

Scientific Research Applications

Pharmaceutical Development

4-(3-Chloropyrazin-2-yl)piperazin-2-one has been investigated for its ability to modulate enzyme activities and receptor interactions. Its structural characteristics allow it to bind to specific molecular targets, potentially leading to various pharmacological effects. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, which could be pivotal in treating neurological disorders or cancers .

Research has shown that compounds with similar structures exhibit notable biological activities. For example, studies have indicated that related pyrazine derivatives can possess anti-inflammatory and antioxidant properties . This suggests that this compound may also exhibit similar activities, warranting further exploration into its therapeutic potential.

Mechanistic Studies

Understanding the mechanism of action for this compound is crucial for its application in drug development. Preliminary studies indicate that this compound may interact with lactoperoxidase (LPO), an enzyme involved in antimicrobial activity and breast cancer etiology . Investigating how this compound binds and modulates LPO could provide insights into its potential as an anticancer agent.

Table: Summary of Biological Activities and Mechanisms

Comparison with Similar Compounds

Key Findings and Trends

Impact of Substituents on Activity: The chloropyrazine/pyridine moiety in 4-(3-Chloropyrazin-2-yl)piperazin-2-one and Compound 3 enhances electrophilicity, facilitating interactions with biological targets like efflux pumps or kinases . Trifluoromethyl groups (Compound 3) improve metabolic stability and binding affinity due to electronegativity and steric effects .

Synthetic Accessibility :

- Compounds with simpler substitution patterns (e.g., this compound) are synthesized in fewer steps compared to Nutlin-3, which requires complex imidazole ring formation .

Therapeutic Applications :

- Anticancer : this compound and Nutlin-3 show promise in oncology via cytotoxicity or p53 reactivation .

- Antimicrobial : Compound 3 targets bacterial efflux pumps, suggesting utility in overcoming antibiotic resistance .

- CNS Disorders : The naphthyl-containing derivative () may have applications in neurological conditions due to predicted CNS bioavailability.

Preparation Methods

Synthesis of the Piperazin-2-one Core

The piperazin-2-one ring is commonly synthesized via cyclization reactions involving ethylenediamine derivatives and esters or diketones. A patented method outlines the preparation of piperazine derivatives through the reaction of esters with substituted or unsubstituted ethylenediamine to yield 3,4-dehydropiperazine-2-one intermediates, which are subsequently reduced to piperazin-2-one derivatives.

- Step A: Reaction of an ester (general formula 11) with substituted ethylenediamine (formula 7) to form 3,4-dehydropiperazine-2-one derivatives (formula 12).

- Step B: Reduction of the 3,4-dehydropiperazine-2-one intermediates using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the piperazin-2-one core.

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| A | Ester + N-methyl ethylenediamine | Toluene, 60-65°C, 6 hours | ~70 | Formation of 3,4-dehydropiperazine-2-one |

| B | 3,4-dehydropiperazine-2-one + LiAlH4 | THF, room temp or reflux | Variable | Reduction to piperazin-2-one |

Alternative Synthetic Routes and Functionalization Strategies

Research on related heterocyclic compounds suggests additional approaches that may be adapted for this compound:

- Ipso-substitution reactions: These involve nucleophilic attack on halogenated pyrazines to introduce piperazine moieties, often under basic conditions or palladium-catalyzed Buchwald-Hartwig amination reactions.

- Stepwise functionalization: Starting from pyrazine derivatives, stepwise introduction of substituents followed by ring closure to form the piperazin-2-one ring can be employed.

- Reduction and hydrolysis steps: After coupling, hydrolysis or reduction steps may be used to convert nitrile or ester groups into the desired functionalities on the pyrazine or piperazine rings.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ester + Ethylenediamine Reaction | Formation of 3,4-dehydropiperazine-2-one intermediate | Ester, substituted ethylenediamine, toluene, heat | High yield, straightforward | Requires careful temperature control |

| Reduction to Piperazin-2-one | Reduction of intermediate to piperazin-2-one | LiAlH4 or NaBH4, THF | Efficient reduction | Sensitive reagents, moisture sensitive |

| Nucleophilic Substitution | Introduction of 3-chloropyrazin-2-yl substituent | 3-Chloropyrazine halide, KF, DMF, heat | Direct substitution | Long reaction times, high temperature |

| Palladium-catalyzed Coupling | Buchwald-Hartwig amination for C-N bond formation | Pd catalyst, base, appropriate ligands | High selectivity, mild conditions | Requires expensive catalysts |

Research Findings and Notes

- The patented method provides a robust and scalable approach to synthesize piperazine derivatives, including those substituted with heteroaromatic rings like chloropyrazine.

- The reaction of esters with ethylenediamine derivatives to form 3,4-dehydropiperazine-2-one intermediates is a key step that allows for structural diversity by varying substituents on the ester or diamine.

- Introduction of the chloropyrazine substituent typically requires elevated temperatures and strong bases to facilitate nucleophilic aromatic substitution on the pyrazine ring.

- Alternative palladium-catalyzed coupling methods offer milder conditions and higher selectivity but may be less cost-effective for large-scale synthesis.

- Functional group transformations such as hydrolysis or reduction are often necessary post-coupling to achieve the final compound with desired functional groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Chloropyrazin-2-yl)piperazin-2-one, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving nucleophilic substitution or coupling reactions is typical for piperazine derivatives. For example, chloropyrazine intermediates (e.g., 3-chloropyrazine) may react with piperazin-2-one under reflux in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Catalysts such as triethylamine or palladium complexes can enhance yields .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust temperature (e.g., 60–80°C) and stoichiometric ratios (1:1.2 molar ratio of chloropyrazine to piperazin-2-one) to minimize side products like N-alkylated byproducts .

Q. How can the purity of this compound be validated post-synthesis?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via - and -NMR, focusing on characteristic peaks for the chloropyrazine ring (δ 8.2–8.5 ppm for aromatic protons) and piperazin-2-one (δ 3.5–4.0 ppm for N–CH groups) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to achieve >98% purity. Compare retention times with reference standards .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Methodology :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the chloropyrazine moiety may act as an electron-deficient center, facilitating interactions with biological targets like kinases .

- Molecular Docking : Simulate binding affinities with receptors (e.g., serotonin or dopamine receptors) using software like AutoDock Vina. Validate predictions with in vitro assays .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous piperazine derivatives?

- Approach :

- Comparative Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3-chloropyrazine with 3-fluoropyridine) and assess changes in potency. For example, chlorophenyl groups enhance lipophilicity and CNS penetration compared to methoxy derivatives .

- Meta-Analysis of Published Data : Cross-reference IC values across studies, accounting for assay variability (e.g., cell lines, incubation times). Use statistical tools like Bland-Altman plots to identify outliers .

Q. How can degradation pathways of this compound be characterized under physiological conditions?

- Experimental Design :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (UV light) conditions. Analyze degradation products via LC-MS/MS .

- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites. Quantify half-life (t) and intrinsic clearance .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Emergency Procedures : In case of inhalation, move to fresh air; for skin contact, wash with water for 15 minutes. Consult safety data sheets (SDS) for first-aid guidelines .

Q. How can researchers address low yields in large-scale synthesis of piperazin-2-one derivatives?

- Troubleshooting :

- Solvent Optimization : Switch from polar aprotic solvents (DMF) to dichloromethane (DCM) to reduce side reactions.

- Catalyst Screening : Test alternatives like 1,8-diazabicycloundec-7-ene (DBU) for improved reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.